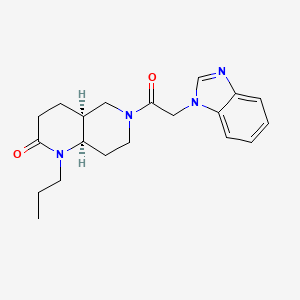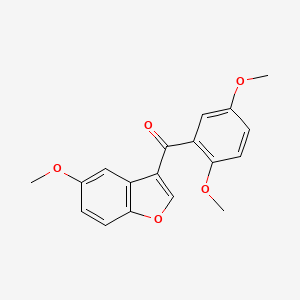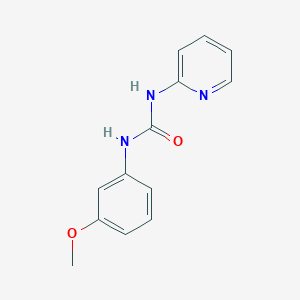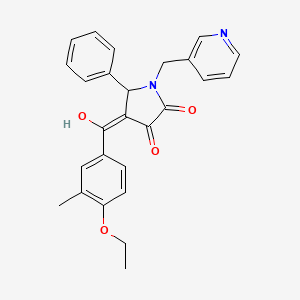![molecular formula C14H18N2O3S B5366868 [1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B5366868.png)
[1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound has been studied extensively for its ability to act as a potent inhibitor of certain enzymes and its potential use in drug development and research.
Wirkmechanismus
The mechanism of action of [1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol involves the inhibition of certain enzymes, such as GSK-3 and AKT. The inhibition of these enzymes leads to the activation of various signaling pathways, such as the Wnt/β-catenin and PI3K/AKT pathways, which are involved in various cellular processes, including cell proliferation, differentiation, and survival. The activation of these pathways has been found to have potential therapeutic applications in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. This compound has been found to have potent inhibitory effects on GSK-3 and AKT, leading to the activation of various signaling pathways involved in cellular processes. The activation of these pathways has been found to have potential therapeutic applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of [1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol in lab experiments has several advantages and limitations. One advantage is its potent inhibitory effects on GSK-3 and AKT, which makes it an ideal compound for studying the role of these enzymes in various cellular processes. However, one limitation is its potential toxicity, which requires careful handling and use in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of [1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol in scientific research. One potential direction is its use in drug development for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Another potential direction is its use in studying the role of GSK-3 and AKT in various cellular processes, which could lead to the development of new therapies for these diseases. Additionally, further research is needed to understand the potential side effects and toxicity of this compound, which could impact its use in scientific research.
Synthesemethoden
[1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the reaction of benzyl bromide with 2-(isopropylsulfonyl)ethylamine to form the intermediate product, which is then reacted with formaldehyde to obtain the final product. This synthesis method has been optimized to yield high purity and high-quality this compound, which is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
[1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol has been extensively studied for its potential use in various fields of scientific research. This compound has been found to act as a potent inhibitor of certain enzymes, such as glycogen synthase kinase-3 (GSK-3) and protein kinase B (AKT), which are involved in various cellular processes. The inhibition of these enzymes has been found to have potential therapeutic applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(3-benzyl-2-propan-2-ylsulfonylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-11(2)20(18,19)14-15-8-13(10-17)16(14)9-12-6-4-3-5-7-12/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVVUNCLJBAIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5366791.png)
![N-(4-methoxybenzyl)-N-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5366799.png)
![(3S*,4R*)-3-methoxy-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]piperidin-4-amine](/img/structure/B5366811.png)

![4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366833.png)

![2-(4-{[3-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5366845.png)
![4-(4-ethyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5366850.png)
![1-[5-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B5366859.png)
![5-{2-oxo-2-[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5366864.png)

![3-hydroxy-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]-2-naphthohydrazide](/img/structure/B5366877.png)
